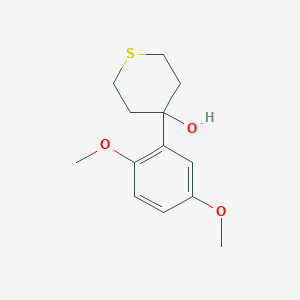

4-(2,5-Dimethoxyphenyl)thian-4-ol

Beschreibung

4-(2,5-Dimethoxyphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring (C₅H₁₀S) substituted at the 4-position with a hydroxyl (-OH) group and a 2,5-dimethoxyphenyl moiety. The 2,5-dimethoxy substitution on the aromatic ring introduces electron-donating effects, which may influence the compound’s electronic properties, solubility, and reactivity.

Eigenschaften

IUPAC Name |

4-(2,5-dimethoxyphenyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-15-10-3-4-12(16-2)11(9-10)13(14)5-7-17-8-6-13/h3-4,9,14H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDDMYHCAFHJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The preparation of 4-(2,5-Dimethoxyphenyl)thian-4-ol involves several synthetic routes and reaction conditions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Analyse Chemischer Reaktionen

4-(2,5-Dimethoxyphenyl)thian-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Wissenschaftliche Forschungsanwendungen

4-(2,5-Dimethoxyphenyl)thian-4-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its interactions with biological molecules and potential therapeutic effects. In medicine, it is investigated for its potential use in drug development and treatment of specific diseases. In industry, it is used in the production of specialized materials and chemicals .

Wirkmechanismus

The mechanism of action of 4-(2,5-Dimethoxyphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-(2,5-Dimethoxyphenyl)thian-4-ol with structurally related sulfur-containing heterocycles:

Key Observations:

Ring Size and Conformation: Thiane (6-membered) offers greater conformational flexibility compared to thiolane (5-membered) or thiazolidinone (rigid due to fused rings). Thiazolidinone derivatives () incorporate additional functional groups (-C=O, -NH-), enabling diverse reactivity and hydrogen-bonding interactions .

In contrast, the 3-iso-propoxy group in thiolan-3-ol introduces steric bulk, which may hinder rotational freedom or intermolecular interactions . Thiazolidinones with 4-methoxy and 4-hydroxyphenyl groups () balance electronic and hydrogen-bonding properties, making them versatile scaffolds for drug discovery .

Hydroxyl Group Positioning :

- The hydroxyl group in thian-4-ol is axial in the thiane ring, whereas in thiolan-3-ol, it occupies an equatorial position relative to the smaller thiolane ring. This difference influences hydrogen-bonding networks and crystal packing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.